BenchChemオンラインストアへようこそ!

N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Druglikeness Lipophilicity ADME

N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic indole derivative belonging to the 3-oxoacetamideindolyl class, a scaffold recognized for potent anticancer and anti-angiogenic properties. Its structure features a 1,2-dimethylated indole core linked to a tertiary oxoacetamide carrying a cyanoethyl substituent.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 862814-24-2
Cat. No. B2473234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide
CAS862814-24-2
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)CCC#N
InChIInChI=1S/C16H17N3O2/c1-11-14(12-7-4-5-8-13(12)19(11)3)15(20)16(21)18(2)10-6-9-17/h4-5,7-8H,6,10H2,1-3H3
InChIKeyMWXNKHPRTGREQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide (862814-24-2): An Indolyl-Oxoacetamide Screening Compound


N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic indole derivative belonging to the 3-oxoacetamideindolyl class, a scaffold recognized for potent anticancer and anti-angiogenic properties [1]. Its structure features a 1,2-dimethylated indole core linked to a tertiary oxoacetamide carrying a cyanoethyl substituent. Computed physicochemical properties include a molecular weight of 283.32 g/mol, an XLogP3 of 1.4, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds [2]. It is offered as a research-grade screening compound for early drug discovery programs.

Why Procurement of N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide Cannot Be Satisfied by Simple In-Class Analogs


Within the indolyl-oxoacetamide family, modest structural modifications lead to dramatic shifts in biological target engagement and potency. The 3-oxoacetamideindolyl patent literature establishes that anticancer and cytotoxic activity is highly sensitive to substitution patterns on both the indole ring and the acetamide side chain [1]. For example, research on conophylline-inspired indolyl oxoacetamides demonstrates that changing substituents can alter pancreatic lipase IC50 values by over an order of magnitude, with Ki values directly correlated to specific hydrophobic and stacking interactions [2]. The target compound's unique combination of a 1,2-dimethylindole core—which eliminates a hydrogen bond donor on the indole nitrogen—and a cyanoethyl group, which introduces a polar, linear extension with a hydrogen bond acceptor, creates a distinct pharmacophore not replicated by any single commercially available analog. Substituting the target compound with a demethylated, N-des-cyanoethyl, or N,N-dimethyl variant fundamentally alters hydrogen bonding capacity, lipophilicity, and conformational flexibility, making downstream biological results non-transferable.

Quantitative Differentiation Evidence: N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide vs. Closest Analogs (862814-24-2)


Enhanced Lipophilicity and Membrane Permeability Potential vs. Unsubstituted Indole Analog

The target compound possesses a 1,2-dimethylindole core, which eliminates the indole N–H hydrogen bond donor and increases lipophilicity relative to the unsubstituted indole analog, N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 852367-27-2). Computed XLogP3 values show a difference of approximately 0.7 log units (target: 1.4; unsubstituted analog: ~0.7), indicating higher predicted membrane permeability [1]. Additionally, the target compound has zero hydrogen bond donors vs. one for the unsubstituted analog, a critical factor in passive diffusion and blood-brain barrier penetration.

Druglikeness Lipophilicity ADME Physicochemical profiling

Increased Conformational Flexibility and Polar Surface Area vs. N-Des-Cyanoethyl Analog

Compared to 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 862831-93-4), which lacks the cyanoethyl extension, the target compound introduces a cyanoethyl group that adds two rotatable bonds and a nitrile hydrogen bond acceptor. The target has 4 rotatable bonds vs. 2 for the N-des-cyanoethyl analog [1], and 3 hydrogen bond acceptors vs. 2. This increases the topological polar surface area and conformational ensemble accessible during target binding, which is associated with improved selectivity through induced-fit binding mechanisms.

Conformational flexibility Polar surface area Rotatable bonds Screen design

Reduced Number of Terminal Methyl Groups vs. N,N-Dimethyl Amide Analog

In contrast to the N,N-dimethyl amide analog 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 101938-54-9), the target compound replaces one terminal N-methyl group with an N-cyanoethyl moiety. This substitution eliminates one site susceptible to oxidative N-demethylation, a major metabolic pathway for tertiary amides [1]. The cyanoethyl group is metabolized via distinct pathways (oxidation at the α-carbon or nitrile hydrolysis), potentially offering improved metabolic stability and extended half-life in hepatic microsome assays. The target compound also has a higher molecular weight (283.32 vs. 244.29 g/mol) and greater polar surface area, factors that influence clearance mechanisms.

Metabolic stability N-dealkylation Amide substitution ADME prediction

Class-Level Anticancer and Anti-Angiogenic Activity Potential

The 3-oxoacetamideindolyl compound class, to which the target compound structurally belongs, is disclosed in U.S. Patent US20030181482 as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. Although direct IC50 data for the target compound are not publicly available, the patent demonstrates that compounds sharing the 1,2-dimethylindol-3-yl-oxoacetamide core exhibit activity across multiple cancer cell lines. The target compound's unique substitution pattern—particularly the N-cyanoethyl group—falls within the claimed structural scope and is predicted to contribute to distinct potency and selectivity profiles relative to other class members.

Anticancer Cytotoxicity Anti-angiogenesis Indolyl-oxoacetamide

Optimal Research Application Scenarios for N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide (862814-24-2)


Oncology Drug Discovery: Anticancer and Anti-Angiogenic Screening

Based on the patent-protected 3-oxoacetamideindolyl chemotype [1], this compound is best deployed as a diversity element in cytotoxicity screening panels against human cancer cell lines (leukemia, breast, prostate, colorectal, and lung cancers are specifically enumerated in the patent). Its unique 1,2-dimethylindole and N-cyanoethyl features differentiate it from other class members, increasing the probability of identifying a selective cytotoxicity profile suitable for lead optimization.

Metabolic Stability Profiling and ADME Optimization Studies

The target compound's reduced N-methyl substitution and cyanoethyl modification, compared to N,N-dimethyl amide analogs, make it a valuable tool compound for studying the impact of amide substitution on oxidative metabolism. Researchers can use it in comparative hepatic microsome stability assays to quantify the metabolic advantage of replacing a terminal N-methyl group with an N-cyanoethyl group, generating structure-metabolism relationship (SMR) data for the indolyl-oxoacetamide series [1].

Lipase Inhibition Screening and Anti-Obesity Drug Discovery

Indolyl oxoacetamides have been validated as potent pancreatic lipase inhibitors with IC50 values in the low micromolar range [1]. The target compound's distinct substitution pattern—combining a 1,2-dimethylindole core with an N-cyanoethyl side chain—offers a novel structural vector for exploring potency and selectivity beyond the conophylline-inspired leads described in the literature, potentially addressing the hepatotoxicity and carcinogenicity limitations of the current standard-of-care orlistat.

Cannabinoid Receptor Type 2 (CB2) Ligand Exploration

The indol-3-yl-oxoacetamide scaffold has demonstrated potent CB2 receptor binding (Ki = 6.2 nM for a fluorinated derivative) [1]. The target compound's N-cyanoethyl moiety and 1,2-dimethylindole core represent underexplored substitution patterns in this pharmacological space. It can serve as a starting point for developing novel CB2-selective ligands with potential applications in neuroinflammation and pain management.

Quote Request

Request a Quote for N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.